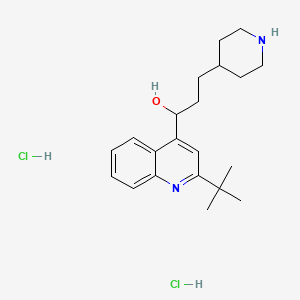

Bucindolol, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bucindolol, ®-, is a non-selective beta-adrenergic blocker with additional weak alpha-blocking properties and intrinsic sympathomimetic activity in some model systems . It is primarily used in the treatment of advanced chronic heart failure by reducing the release of noradrenaline through the blocking of presynaptic beta-2 and alpha-1 adrenoceptors .

Métodos De Preparación

The synthesis of Bucindolol involves several steps:

- The displacement of the dimethylamino group in gramine by the anion from 2-nitropropane gives 3-(2-methyl-2-nitropropyl)indole.

- This intermediate is then reduced to the amine alpha,alpha-dimethyltryptamine.

- Separately, the reaction of 2-hydroxybenzonitrile with epichlorohydrin gives the epoxide.

- The combination of these two intermediates results in the formation of Bucindolol .

Análisis De Reacciones Químicas

Bucindolol undergoes various chemical reactions, including:

Oxidation: Bucindolol can be oxidized under specific conditions, leading to the formation of different oxidative products.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: Bucindolol can undergo substitution reactions, particularly at the beta-adrenergic receptor sites.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Bucindolol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study beta-adrenergic blockers and their interactions with various receptors.

Biology: Bucindolol is used to investigate the effects of beta-blockers on cellular processes, including oxidative stress and cell survival.

Mecanismo De Acción

Bucindolol exerts its effects by blocking beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenoceptors. This leads to a reduction in the release of noradrenaline, which in turn decreases heart rate and blood pressure. The compound also modulates various signaling pathways, including the protein kinase B/mammalian target of rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling .

Comparación Con Compuestos Similares

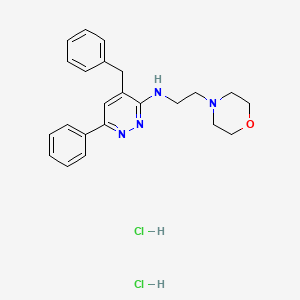

Bucindolol is compared with other beta-blockers such as:

Carvedilol: Similar to Bucindolol, Carvedilol also has alpha-blocking properties but is more selective for beta-1 receptors.

Metoprolol: This compound is a highly selective beta-1 blocker with no alpha-blocking properties.

Bisoprolol: Another highly selective beta-1 blocker, Bisoprolol is used primarily for treating hypertension and heart failure.

Bucindolol’s uniqueness lies in its non-selective beta-blocking properties combined with weak alpha-blocking activity and intrinsic sympathomimetic activity, making it a versatile compound for various therapeutic applications .

Propiedades

Número CAS |

91548-63-9 |

|---|---|

Fórmula molecular |

C22H25N3O2 |

Peso molecular |

363.5 g/mol |

Nombre IUPAC |

2-[(2R)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m1/s1 |

Clave InChI |

FBMYKMYQHCBIGU-GOSISDBHSA-N |

SMILES isomérico |

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@H](COC3=CC=CC=C3C#N)O |

SMILES canónico |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)

![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)